molecular formula C9H15NO2 B053429 Methyl hexahydro-1H-pyrrolizine-7a-carboxylate CAS No. 117375-15-2

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate

Cat. No.: B053429
CAS No.: 117375-15-2
M. Wt: 169.22 g/mol
InChI Key: HBZKVVLPFLBBNV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl hexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl hexahydro-1H-pyrrolizine-7a-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications .

Properties

IUPAC Name

methyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-6-10(9)7-3-5-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZKVVLPFLBBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327863
Record name Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117375-15-2
Record name Methyl hexahydro-1H-pyrrolizine-7a-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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